6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyridine ring fused to a quinoline core, with methyl groups at positions 6 and 8, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an amine catalyst to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A derivative with a single methyl group, used in similar applications.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of both pyridine and quinoline rings, along with specific functional groups that enhance its reactivity and potential biological activities .
Biological Activity
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.
Chemical Structure
The compound features a quinoline core substituted with methyl groups at positions 6 and 8, and a pyridine group at position 2, along with a carboxylic acid functional group at position 4. This unique structure is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in cancer therapy.
- Enzyme Inhibition : It binds to specific enzymes, modulating their activity and influencing various biochemical pathways.
- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain viral strains by inhibiting viral replication mechanisms.
Biological Activity Overview
The following sections summarize the key biological activities observed in research studies.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction |
MCF7 (Breast) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | DNA intercalation |
Antiviral Activity
In antiviral studies, the compound has shown effectiveness against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The mechanism involves inhibition of viral protein synthesis.
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | 5.0 | 20 |
Case Study 1: Anticancer Effects
A recent study examined the effects of the compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being confirmed through flow cytometry analysis.
Case Study 2: Antiviral Properties
Another study focused on its antiviral activity against EV-D68. The compound was found to inhibit viral replication effectively at concentrations as low as 5 µM, demonstrating potential as a therapeutic agent for viral infections.
Research Findings
Recent findings highlight the potential of this compound in various therapeutic areas:
- Anticancer Research : Ongoing studies are investigating its effects on different cancer types, aiming to optimize its structure for enhanced potency.
- Antiviral Development : The compound's ability to inhibit viral replication is being explored further to develop new antiviral therapies.
- Enzyme Interaction Studies : Research is underway to understand how this compound interacts with specific enzymes involved in disease pathways, which could lead to novel drug designs.
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORFOZZBMQHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.